- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

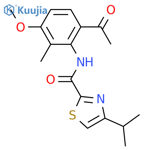

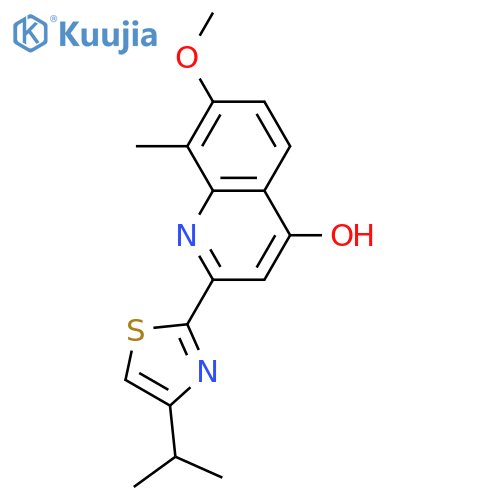

Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure

Nome do Produto:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

N.o CAS:923289-21-8

MF:C17H18N2O2S

MW:314.402022838593

MDL:MFCD11042287

CID:69518

PubChem ID:53393377

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-

- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one

- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline

- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol

- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol

- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline

- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline

- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol

- FD7118

- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-

- C17H18N2O2S

- PubChem19246

- LPPRPUJPNUY

- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)

- DTXSID10693886

- A1-01691

- SY060355

- SCHEMBL313693

- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one

- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline

- BCP13817

- LPPRPUJPNUYIKH-UHFFFAOYSA-N

- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE

- AC-25669

- MFCD11042287

- 923289-21-8

- AKOS015904550

- CS-13196

- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone

- CS-B0014

- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

-

- MDL: MFCD11042287

- Inchi: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)

- Chave InChI: LPPRPUJPNUYIKH-UHFFFAOYSA-N

- SMILES: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC

Propriedades Computadas

- Massa Exacta: 314.108899g/mol

- Carga de Superfície: 0

- XLogP3: 3.8

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Ligações Rotativas: 3

- Massa monoisotópica: 314.108899g/mol

- Massa monoisotópica: 314.108899g/mol

- Superfície polar topológica: 79.5Ų

- Contagem de Átomos Pesados: 22

- Complexidade: 466

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

Propriedades Experimentais

- Densidade: 1.240

- Ponto de ebulição: 518°C at 760 mmHg

- PSA: 83.48000

- LogP: 4.50430

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Sealed in dry,2-8°C

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Dados aduaneiros

- CÓDIGO SH:2934100090

- Dados aduaneiros:

China Customs Code:

2934100090Overview:

2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B0014-1g |

4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |

923289-21-8 | 99.06% | 1g |

$990.0 | 2022-04-26 | |

| eNovation Chemicals LLC | K09689-50g |

2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 98% | 50g |

$6400 | 2024-05-25 | |

| Alichem | A189008017-100mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 95% | 100mg |

$310.96 | 2023-08-31 | |

| Chemenu | CM144749-250mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 95% | 250mg |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D915883-1g |

4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |

923289-21-8 | 95% | 1g |

$1435 | 2023-09-03 | |

| 1PlusChem | 1P00686F-1g |

4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |

923289-21-8 | 98% | 1g |

$1054.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 98% | 100mg |

¥3759.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |

7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |

923289-21-8 | 95% | 100mg |

¥3060.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |

7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |

923289-21-8 | 95% | 250mg |

¥5105.0 | 2024-04-15 | |

| abcr | AB601061-250mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |

923289-21-8 | 250mg |

€667.50 | 2024-07-24 |

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C

Referência

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesis, Synthesis, 2014, 46(7), 899-908

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C

Referência

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C

1.2 Reagents: Ammonium chloride ; 1 h, 40 °C

1.2 Reagents: Ammonium chloride ; 1 h, 40 °C

Referência

- Process for preparation of HCV inhibitor, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

Referência

- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol

1.2 Reagents: Acetic acid , Methanol

Referência

- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

Referência

- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C

1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C

Referência

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referência

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C

Referência

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux

Referência

- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

Referência

- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

Referência

- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

Referência

- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C

Referência

- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Referência

- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux

Referência

- Preparation method of TMC-435 important intermediate, China, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt

Referência

- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials

- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Literatura Relacionada

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol) Produtos relacionados

- 145739-56-6(2-Pyridinecarboxylicacid, 6-[2-(3,4-diethoxyphenyl)-4-thiazolyl]-)

- 154037-50-0(4-Thiazolemethanol,2-(2-hydroxyphenyl)-)

- 101001-71-2(Thiazole,4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-)

- 115311-41-6(2-Pyridin-2-yl-1,3-thiazole-4-carboxylate)

- 23353-14-2(2-(4-Methoxyphenyl)-1,3-thiazol-4-ylacetic acid)

- 187793-07-3(4-Thiazolemethanol,2-(2-methoxyphenyl)-)

- 174006-71-4(2-(4-Methoxy-phenyl)-thiazole-4-carbaldehyde)

- 265126-59-8(Ethanone,1-[2-[4-(trifluoromethoxy)phenyl]-4-thiazolyl]-)

- 368869-97-0(2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic Acid)

- 923289-21-8(7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

Pureza:99%/99%/99%

Quantidade:100mg/250mg/1g

Preço ($):210.0/356.0/960.0